

Crystal Structure Analysis of Calcium Picrate Pentahydrate: A Technical Guide

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Compound of Interest		
Compound Name:	Calcium picrate	
Cat. No.:	B104147	Get Quote

Introduction: **Calcium picrate** pentahydrate, Ca(C₆H₂N₃O₇)₂·5H₂O, is an inorganic-organic hybrid material whose structural characterization is crucial for understanding its stability, reactivity, and potential applications. This document provides a comprehensive technical overview of its crystal structure, determined by single-crystal X-ray diffraction, and outlines the key experimental protocols for its synthesis and analysis. The compound is notable for its novel eight-coordinate stereochemistry around the calcium ion.[1][2] This guide is intended for researchers and professionals in materials science, chemistry, and drug development who require detailed structural and methodological information.

Data Presentation: Crystallographic and Structural Parameters

The definitive structural data for **calcium picrate** pentahydrate has been elucidated through single-crystal X-ray diffraction studies.[1][2] The key crystallographic parameters are summarized in the tables below.

Table 1: Crystallographic Data for **Calcium Picrate** Pentahydrate[1][2]



Parameter	Value
Chemical Formula	C12H14CaN6O19
Molecular Weight	586.4 g/mol
Crystal System	Orthorhombic
Space Group	Pmab (No. 57)
Unit Cell Dimensions (a, b, c)	a = 24.169(6) Å, b = 10.292(7) Å, c = 8.554(2) Å
Unit Cell Volume (V)	2128(1) ų
Formula Units per Unit Cell (Z)	4
Density (measured, Dm)	1.83(1) g/cm ³
Density (calculated, Dc)	1.83 g/cm ³
Radiation	Mo Kα (λ = 0.71069 Å)
Temperature	295(1) K
Final R-factor	0.049 for 1513 observed reflections

Table 2: Calcium Ion Coordination Geometry

Feature	Description
Coordination Number	8
Geometry	Distorted Square Antiprism[1]
Coordinating Ligands	2 bidentate picrate anions, 4 unidentate water molecules[1][2]
Ca ²⁺ -Oxygen Bond Distances	Generally fall within the range of 2.30 to 2.50 $\mbox{\normale}A[1]$
Hydration	Four water molecules are part of the coordination sphere; a fifth water molecule occupies a lattice site and is not directly coordinated to the calcium ion.[2]



Experimental Protocols

Detailed methodologies are essential for the replication of results and further research. The following sections describe the protocols for synthesis and characterization.

1. Synthesis of **Calcium Picrate** Pentahydrate

The synthesis of **calcium picrate** is typically achieved through the reaction of picric acid with a calcium base, such as calcium carbonate or calcium hydroxide.[1][3]

- Materials: Picric acid (C₆H₃N₃O₇), Calcium Carbonate (CaCO₃), deionized water.
- Procedure:
 - Prepare a 1% aqueous solution of picric acid.
 - Slowly add powdered calcium carbonate to the picric acid solution at room temperature while stirring continuously. Effervescence will be observed due to the release of carbon dioxide.[3]
 - Continue stirring the mixture for approximately two hours to ensure the reaction goes to completion.[3]
 - Filter the resulting solution to remove any unreacted calcium carbonate.
 - The filtrate, containing aqueous calcium picrate, is then subjected to slow evaporation at room temperature.
 - Single crystals of calcium picrate pentahydrate suitable for X-ray diffraction will form over several days.
- 2. Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure is single-crystal X-ray diffraction.[2]

 Crystal Selection and Mounting: A well-formed, defect-free single crystal with dimensions of approximately 0.25 mm is selected and mounted on a goniometer head.[2]



- · Data Collection:
 - Instrument: Syntex Pī four-circle diffractometer or equivalent.[2]
 - Radiation Source: Molybdenum K α radiation ($\lambda = 0.71069 \text{ Å}$).[2]
 - Data Collection Mode: A 2θ/θ scan mode is used to collect a unique data set up to a maximum 2θ angle of 50°.[2]
 - Data Size: A total of 1889 independent reflections are collected. Reflections where the intensity (I) is greater than twice the standard deviation (2σ(I)) are considered 'observed' (1513 reflections in this case).[2]
- Structure Solution and Refinement:
 - Solution: The crystal structure is solved using 'direct methods'.[2]
 - Refinement: The structural model is refined using a full-matrix least-squares method. Non-hydrogen atoms are refined anisotropically. The final residual factor (R) of 0.049 indicates a high-quality structural model.[2]
- 3. Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and dehydration processes.

- Instrument: A simultaneous TGA/DTA thermal analyzer.
- Sample Preparation: 3–5 mg of the crystalline sample is placed in an alumina or platinum crucible.
- Procedure:
 - The sample is heated from room temperature to a target temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
 - The experiment is conducted under a controlled atmosphere, typically flowing nitrogen, to prevent oxidative decomposition.



Weight loss is recorded as a function of temperature. For hydrated salts like calcium picrate pentahydrate, stepwise weight loss corresponding to the removal of water molecules is expected.[3][4]

Visualizations: Workflows and Structural Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows involved in the analysis.

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